N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
This compound features a thioacetamide backbone bridging a 4-chloro-2-fluorophenyl group and a 3-oxo-3,4-dihydropyrazine ring substituted with a 4-ethoxyphenyl moiety. The chloro-fluoro substitution on the phenyl ring may influence electronic properties and target binding .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-2-28-15-6-4-14(5-7-15)25-10-9-23-19(20(25)27)29-12-18(26)24-17-8-3-13(21)11-16(17)22/h3-11H,2,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSEMHJXCLOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several notable structural elements:
- Chloro and Fluoro Substituents : These halogen atoms enhance lipophilicity and may affect receptor binding.
- Dihydropyrazine Core : This moiety is often associated with various biological activities, including antimicrobial and anticancer properties.
- Thioacetamide Group : This functional group can influence the reactivity and interaction of the compound with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or thiazolidine rings have demonstrated effectiveness against various bacterial strains. The presence of the ethoxyphenyl group may enhance this activity by improving membrane permeability.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Research has indicated that related compounds can act as inhibitors of key oncogenic pathways, making this compound a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are critical for cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed significant inhibition compared to control groups, suggesting potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.
Data Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition against E. coli and S. aureus |
| Anticancer | MTT assay | Dose-dependent cytotoxicity in MCF-7 cells |
| Enzyme Inhibition | Kinase assays | Potential inhibition of specific kinases |
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structural Differences: Replaces the dihydropyrazine ring with a cyano-substituted pyridine. Lacks the ethoxy group, instead retaining a simpler 4-chlorophenyl substituent.
- Synthesis: Synthesized via reflux of 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine precursor in ethanol, yielding 85% pale orange crystals .
- Key Properties :
- Higher molecular weight due to styryl groups may reduce solubility compared to the target compound.
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Derivatives
- Structural Differences: Features a quinazolinone core instead of dihydropyrazine, with a phenyl group at position 3. The thioacetate ester (vs. thioacetamide) alters reactivity and stability.
- Synthesis :
- Functional Implications: Quinazolinone’s planar structure may improve DNA intercalation or topoisomerase inhibition compared to dihydropyrazine.
N-(4-sulfamoylphenyl)-2-thioxoacetamide Derivatives
- Structural Differences :
- Substitutes the ethoxyphenyl group with a sulfamoylphenyl moiety, introducing strong electron-withdrawing effects.
- Replaces the oxo group in dihydropyrazine with a thioxo group, altering hydrogen-bonding capacity.
- Synthesis :
- Key Properties :
- Sulfamoyl group enhances aqueous solubility but may reduce membrane permeability.
Triazole- and Pyrimidine-Based Thioacetamides
- Structural Differences: Example: 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide. Replaces dihydropyrazine with triazole or pyrimidine heterocycles. Varied substituents (e.g., dimethylamino, acetylamino) modulate electronic and steric effects .
- Functional Implications :
- Triazole cores are associated with antifungal and anticancer activity, suggesting divergent biological targets compared to dihydropyrazine derivatives.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups (e.g., ethoxy) : Enhance lipophilicity and metabolic stability but may reduce electrophilic reactivity .
- Halogen Substitutions (Cl, F) : Improve target binding via halogen bonding, as seen in 4-chloro-2-fluorophenyl analogs .
- Heterocycle Choice: Dihydropyrazine and quinazolinone cores favor planar interactions, while triazoles enable diverse binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
